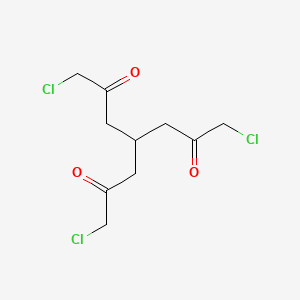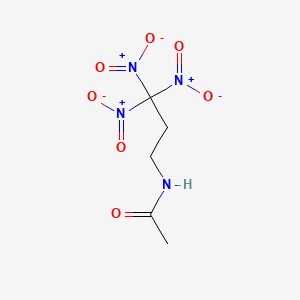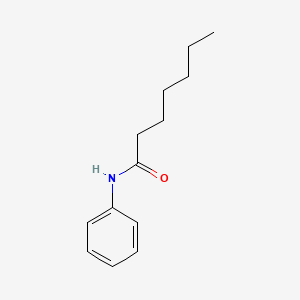
Heptanamide, N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanamide, N-phenyl- is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . This compound is characterized by the presence of a heptanamide backbone with a phenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-phenyl- typically involves the reaction of heptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent. The reaction can be represented as follows:
C6H5NH2+C7H15COOH→C6H5NHCOC7H15+H2O
Industrial Production Methods
In industrial settings, the production of Heptanamide, N-phenyl- can be achieved through more efficient methods such as the use of acyl chlorides or anhydrides. For example, heptanoyl chloride can react with aniline to form the desired amide:
C6H5NH2+C7H15COCl→C6H5NHCOC7H15+HCl
Analyse Des Réactions Chimiques
Types of Reactions
Heptanamide, N-phenyl- undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the amide can produce the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Heptanoic acid and aniline.
Reduction: N-phenylheptanamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
Heptanamide, N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Heptanamide, N-phenyl- involves its interaction with specific molecular targets. For instance, it may act on enzymes such as limonene-1,2-epoxide hydrolase . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: Similar structure but with a benzene ring instead of a heptane chain.
Acetamide: Contains a shorter acyl chain (acetyl group) compared to heptanamide.
Butyramide: Contains a butyl group instead of a heptane chain.
Uniqueness
Heptanamide, N-phenyl- is unique due to its specific combination of a heptane chain and a phenyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific synthetic and research applications where other amides may not be suitable.
Propriétés
Numéro CAS |
56051-98-0 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-phenylheptanamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15) |
Clé InChI |
CHQWLWFOYFRJDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


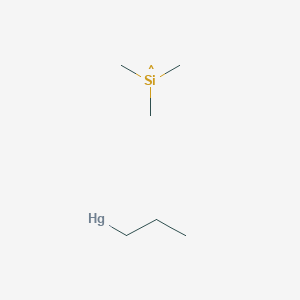
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
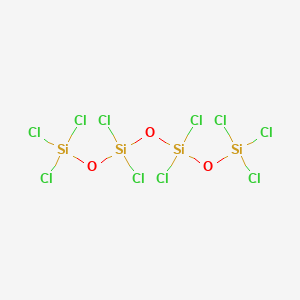

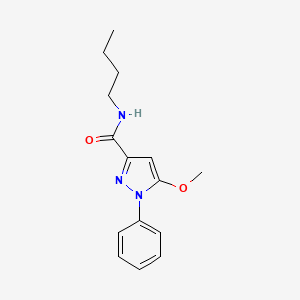
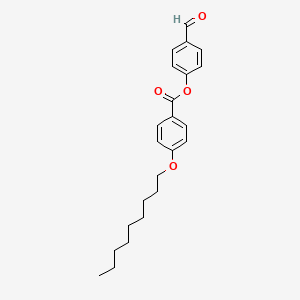
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
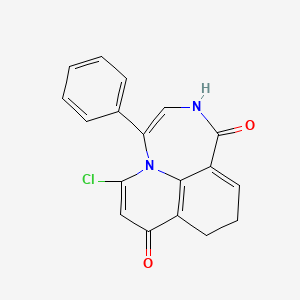
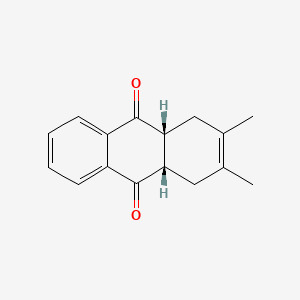
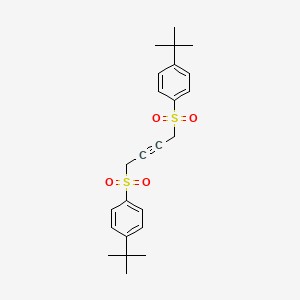
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
